Calcium metavanadate

Description

Significance and Emerging Research Directions in Vanadate (B1173111) Chemistry

Vanadate chemistry is a burgeoning area of research due to the versatile oxidation states of vanadium, which allow for the formation of a wide array of compounds with diverse properties. nih.govnumberanalytics.com Vanadium compounds are being explored for their potential in catalysis, battery materials, and even therapeutic applications. nih.govchembk.comnih.gov The ability of vanadates to intercalate ions makes them particularly suitable for energy storage applications. nih.govpnas.org Current research is focused on synthesizing novel vanadate structures and understanding how their properties can be tailored for specific applications. synsint.comresearchgate.net

Historical Context of Academic Research on Calcium Vanadate Systems

Historically, research on calcium vanadate systems has been linked to the study of vanadium minerals and their formation. usgs.govusgs.gov Early studies focused on understanding the synthesis and stability of various calcium vanadate compounds under different environmental conditions, such as pH and temperature. usgs.govusgs.gov This foundational research provided insights into the fundamental chemistry of these systems. More recently, the focus has shifted towards exploring the material's potential in modern technological applications. conicet.gov.arscientific.net

Scope and Objectives of a Comprehensive Academic Review on Calcium Metavanadate

A comprehensive academic review of this compound aims to consolidate the existing body of knowledge on its synthesis, characterization, and applications. The primary objective is to provide a detailed understanding of its structure-property relationships and to highlight its potential in advanced materials. This includes a thorough examination of its use in energy storage, as a photocatalyst, and in luminescent materials. The review would also identify gaps in the current understanding and suggest future research directions to fully exploit the capabilities of this promising material.

Structure

2D Structure

Properties

IUPAC Name |

calcium;oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.6O.2V/q+2;;;;;2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWNZRZGKVWORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

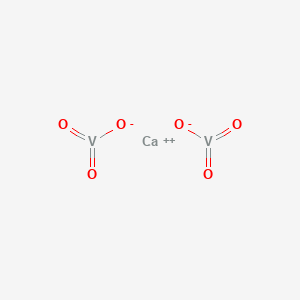

[O-][V](=O)=O.[O-][V](=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(VO3)2, CaO6V2 | |

| Record name | calcium metavanadate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60893970 | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14100-64-2 | |

| Record name | Vanadate (VO31-), calcium (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium vanadate(V) (Ca(VO3)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Structural Characterization and Crystallographic Analysis of Calcium Metavanadate Phases

Advanced Diffraction Techniques for Crystalline Structures

Diffraction techniques are fundamental in determining the crystalline nature and atomic structure of materials.

X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases of calcium vanadate (B1173111) and assessing the purity of synthesized samples. ustb.edu.cnscirp.org The technique works by directing X-rays at a powdered sample and measuring the angles at which the X-rays are diffracted by the material's crystal lattice. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase.

For calcium vanadates, XRD is used to confirm the formation of the desired compound, such as CaV₂O₆, Ca₂V₂O₇, or Ca₃V₂O₈, and to ensure that no other phases or unreacted precursors are present. ustb.edu.cn For instance, studies have successfully synthesized these three compounds with high purity, as confirmed by their distinct XRD patterns. ustb.edu.cn The technique is also essential in characterizing various forms of calcium vanadate, such as nanorods, where XRD analysis confirmed the crystal structure to be a hexagonal Ca₁₀V₆O₂₅ phase. researchgate.net The analysis of diffraction patterns from compounds like calcium orthovanadate (Ca₃V₂O₈) confirms their phase purity and trigonal structure at ambient conditions. rsc.org

| Compound | Formula | Typical Crystalline Phase/System | Reference |

|---|---|---|---|

| Calcium Metavanadate | CaV₂O₆ | Data specific to phase identification available. | ustb.edu.cn |

| Calcium Pyrovanadate | Ca₂V₂O₇ | Monoclinic (Mn₂V₂O₇ phase mentioned for manganese vanadate) | ustb.edu.cntandfonline.com |

| Calcium Orthovanadate | Ca₃V₂O₈ | Trigonal (Space Group R3c) | ustb.edu.cnrsc.org |

| Calcium Vanadate Nanorods | Ca₁₀V₆O₂₅ | Hexagonal | researchgate.netcambridge.org |

Rietveld refinement is a powerful computational method used to analyze powder XRD data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of a material's crystal structure, including lattice parameters, atomic positions, and site occupancy factors. rsc.orgfunctmaterials.org.ua

This technique has been extensively applied to calcium vanadate compounds. In a comprehensive study of calcium orthovanadate (Ca₃V₂O₈), Rietveld refinement of XRD data was used to determine its crystal structure across a wide range of temperatures and pressures. rsc.org The analysis confirmed that at ambient conditions, Ca₃V₂O₈ possesses a trigonal structure belonging to the R3c space group. rsc.org The refinement provides highly accurate lattice parameters and allows for the study of structural changes, such as a pressure-induced phase transition to a monoclinic structure. rsc.org Similarly, the Rietveld method has been used to refine the structures of more complex whitlockite-type vanadates, determining unit-cell parameters and how different cations occupy specific sites within the crystal lattice. functmaterials.org.uacambridge.orgcambridge.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | rsc.org |

| Space Group | R3c | rsc.org |

| Lattice Parameter 'a' | 10.88 Å (approx.) | rsc.org |

| Lattice Parameter 'c' | 38.07 Å (approx.) | rsc.org |

| R-factors (wp/exp/p) | 4.46% / 1.61% / 3.08% | rsc.org |

Spectroscopic and Microscopic Probes of Morphology, Composition, and Local Structure

While diffraction reveals atomic structure, microscopy and spectroscopy are essential for understanding the physical form and elemental makeup of the material.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and microstructure of materials at the micro- and nanoscale. psu.edubrecjournals.com In the study of calcium vanadates, SEM images reveal the shape, size, and aggregation of particles. ustb.edu.cn For example, SEM analysis of synthesized CaV₂O₆, Ca₂V₂O₇, and Ca₃V₂O₈ showed that the samples were composed of micron-sized particles with a size distribution ranging from approximately 1 to 20 µm. ustb.edu.cn

In other syntheses, SEM has been crucial for identifying different morphologies, such as nanorods. researchgate.netcambridge.org Calcium vanadate nanorods synthesized via a hydrothermal route were shown by SEM to have an average diameter of about 50 nm and a length of 3 µm, often forming sheaf-shaped structures. researchgate.net The technique is also used to observe the surface texture and defects of materials. mdpi.com

| Calcium Vanadate Form | Observed Morphology | Approximate Size | Reference |

|---|---|---|---|

| CaV₂O₆, Ca₂V₂O₇, Ca₃V₂O₈ | Micron-sized particles | 1–20 µm | ustb.edu.cn |

| Calcium Vanadate Nanorods (Ca₁₀V₆O₂₅) | Nanorods, sheaf-shaped structures | ~50 nm diameter, ~3 µm length | researchgate.net |

| Calcium Vanadate Nanorods | Nanorods | Not specified | cambridge.org |

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) provide even greater magnification than SEM, allowing for the visualization of the internal nanostructure of materials. tandfonline.comtandfonline.com TEM is used to confirm the morphology observed in SEM, such as the rod-like shape of calcium vanadate nanostructures. researchgate.netcambridge.org

HRTEM goes a step further by enabling direct imaging of the atomic lattice of a crystalline material. cambridge.orgecmjournal.org This is critical for confirming the crystallinity and identifying the crystallographic orientation of individual nanoparticles. cambridge.org For calcium vanadate nanorods, HRTEM images have shown regular, well-defined lattice fringes, confirming their good single-crystalline structure. cambridge.org The interplanar spacing can be measured directly from these images; a spacing of approximately 0.84 nm was calculated, corresponding to the {100} plane of hexagonal Ca₁₀V₆O₂₅. cambridge.org Similarly, HRTEM of a pyrovanadate material showed clear (001) lattice fringes with a spacing of about 7.1 Å. oup.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with electron microscopy (SEM or TEM). ravellispa.it It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted by the material when struck by the electron beam. wikipedia.org

EDS analysis is vital for confirming that a synthesized calcium vanadate sample contains the expected elements (Calcium, Vanadium, and Oxygen) and for determining their relative proportions. ustb.edu.cn Studies have used EDS to verify the molar ratios of Ca, V, and O in CaV₂O₆, Ca₂V₂O₇, and Ca₃V₂O₈, finding them to be approximately 1:2:6, 2:2:7, and 3:2:8, respectively, which aligns with their chemical formulas. ustb.edu.cn EDS can also be used to create elemental maps, which show the spatial distribution of each element within the sample. oup.com This has been used to confirm the homogeneous distribution of constituent elements in vanadate compounds, indicating a successful and uniform synthesis. oup.com

| Compound | Expected Molar Ratio (Ca:V:O) | Approximate Measured Molar Ratio (Ca:V:O) | Reference |

|---|---|---|---|

| This compound (CaV₂O₆) | 1:2:6 | 1:2:6 | ustb.edu.cn |

| Calcium Pyrovanadate (Ca₂V₂O₇) | 2:2:7 | 2:2:7 | ustb.edu.cn |

| Calcium Orthovanadate (Ca₃V₂O₈) | 3:2:8 | 3:2:8 | ustb.edu.cn |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound (Ca(VO₃)₂), XPS is employed to probe the surface chemistry, particularly the oxidation states of calcium, vanadium, and oxygen.

Analysis of the V 2p spectrum in vanadium-containing compounds reveals the presence of different oxidation states. For instance, in a study of a deactivated SCR catalyst, XPS was used to identify V³⁺, V⁴⁺, and V⁵⁺ species, with corresponding binding energies around 514.72 eV, 515.37 eV, and 516.91 eV, respectively. mdpi.com This level of detail is crucial for understanding the redox processes that can occur at the surface of calcium vanadate materials.

In studies involving ion intercalation, such as in battery materials, XPS provides direct evidence of the presence and chemical state of the intercalated ions. For example, in a study of a layered iron vanadate for calcium-ion batteries, XPS survey spectra of Ca 2p, V 2p, and Fe 2p orbitals were used to track the insertion and extraction of calcium ions during cycling. mdpi.com Similarly, in a study of a pyrovanadate for calcium-ion batteries, distinct Ca 2p peaks at approximately 347 eV and 351 eV, corresponding to the Ca 2p₃/₂ and Ca 2p₁/₂ orbitals, confirmed the reversible intercalation of Ca²⁺ ions. oup.com

The O 1s spectrum can also provide valuable information about the chemical bonding environment. Changes in the shape and position of the O 1s peak can indicate variations in the metal-oxygen bonds upon doping or other modifications. aip.org

A typical XPS analysis of a calcium vanadate compound would present a survey spectrum showing all detected elements, followed by high-resolution spectra for the Ca 2p, V 2p, and O 1s regions. researchgate.net The binding energies are calibrated using a reference, often the C 1s peak from adventitious carbon at 284.0 eV. aip.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups and characterize the chemical bonding within a molecule. When applied to this compound, FT-IR provides insights into the vibrations of the V-O bonds within the vanadate polyhedra.

The FT-IR spectrum of calcium vanadate compounds is typically characterized by absorption bands in the 400-1000 cm⁻¹ region, which are associated with the stretching and bending vibrations of the V-O bonds in the VOₓ polyhedra. ustb.edu.cnresearchgate.net Specifically, bands in the higher frequency range of 750-1000 cm⁻¹ are generally assigned to the V-O stretching vibrations. ustb.edu.cn The intermediate frequency region, between 400 and 750 cm⁻¹, is often attributed to the bending vibrations of V-O-V bridges. ustb.edu.cn

In studies involving the synthesis of vanadate-substituted hydroxyapatites, FT-IR is used to confirm the incorporation of vanadate groups into the apatite structure. biointerfaceresearch.com For example, bands around 889-981 cm⁻¹ can be attributed to V=O bonds, while those in the 806-889 cm⁻¹ range are assigned to the ν₃ (VO₄) modes. biointerfaceresearch.com The presence of these characteristic bands provides evidence for the successful synthesis of the desired material. biointerfaceresearch.com

The sensitivity of FT-IR to the local chemical environment makes it a valuable tool for studying structural changes. For instance, the addition of other elements or the formation of composite materials can lead to shifts in the positions and intensities of the characteristic vanadate peaks, indicating alterations in the bond lengths and angles of the V-O polyhedra. biointerfaceresearch.combiointerfaceresearch.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| V-O Stretching | 750 - 1000 | Stretching vibrations within VOₓ polyhedra | ustb.edu.cn |

| V-O-V Bending | 400 - 750 | Bending vibrations of V-O-V bridges | ustb.edu.cn |

| V=O Stretching (in substituted apatites) | 889 - 981 | Stretching of the vanadyl bond | biointerfaceresearch.com |

| ν₃ (VO₄) (in substituted apatites) | 806 - 889 | Asymmetric stretching of the VO₄ tetrahedron | biointerfaceresearch.com |

Raman Spectroscopy for Vibrational Modes and Structural Insights

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is a powerful tool for investigating the vibrational modes of this compound. The Raman spectrum of CaV₂O₆ provides a fingerprint of its unique crystal structure, revealing details about the V-O bonds within the vanadate chains.

The Raman spectra of metavanadates are typically characterized by several distinct regions. ustb.edu.cn

High-frequency region (750–1000 cm⁻¹): This region is dominated by strong peaks corresponding to the stretching vibrations of the V–O bonds within the VOx polyhedra. ustb.edu.cn In pascoite, a mineral containing decavanadate anions, Raman bands observed at 991, 965, 958, and 905 cm⁻¹ are attributed to four distinct VO₆ sites. nih.gov

Intermediate-frequency region (400–750 cm⁻¹): Peaks in this range are generally assigned to the bending vibrations of V–O–V bridges that link the vanadate polyhedra. ustb.edu.cn

Low-frequency region (<400 cm⁻¹): These modes are associated with polyhedral torsion and the translational vibrations of the Ca²⁺ cations. ustb.edu.cnresearchgate.net

The introduction of other metal cations into the this compound structure can cause noticeable shifts in the Raman peaks, particularly in the high-wavenumber region. researchgate.net These shifts suggest a distortion in the VO₆ octahedra due to changes in the axial V-O bond lengths. researchgate.net This sensitivity makes Raman spectroscopy a valuable tool for studying solid solutions and doped materials. researchgate.net

By comparing the experimental Raman spectra with theoretical calculations, a comprehensive understanding of the vibrational properties of this compound can be achieved. ustb.edu.cn This combined approach allows for the precise assignment of the observed Raman bands to specific atomic motions within the crystal lattice.

| Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| > 750 | V–O stretching vibrations in VOx polyhedra | ustb.edu.cn |

| 400–750 | V–O–V bridge bending vibrations | ustb.edu.cn |

| < 400 | Polyhedral torsion and Ca²⁺ translational vibrations | ustb.edu.cnresearchgate.net |

Brunauer–Emmett–Teller (BET) Surface Area Measurements

The Brunauer–Emmett–Teller (BET) theory is a fundamental analysis technique for measuring the specific surface area of materials through the physical adsorption of gas molecules. wikipedia.org This method is crucial for characterizing porous materials, as the surface area can significantly influence properties such as catalytic activity, adsorption capacity, and reaction rates. researchgate.netcore.ac.uk

The BET analysis is typically performed by measuring the amount of an inert gas, most commonly nitrogen, adsorbed onto the surface of a solid material at a constant temperature, usually the boiling point of liquid nitrogen (77 K). wikipedia.org An adsorption isotherm is generated by plotting the amount of adsorbed gas against the relative pressure. The BET equation is then applied to a specific range of this isotherm (typically P/P₀ = 0.05–0.35) to calculate the specific surface area. mdpi.com

For calcium vanadate and related materials, the BET surface area is an important parameter, especially when they are synthesized as nanomaterials or used in applications where surface interactions are critical. For instance, in a study of iron vanadate nanofibers, BET analysis was used to characterize the surface area of the prepared materials. researchgate.net Similarly, the surface area of calcium oxide, a precursor for calcium vanadate synthesis, has been determined using the BET method to assess its potential as a catalyst. core.ac.uk

The results of BET measurements are typically reported in units of square meters per gram (m²/g). The specific surface area values can vary widely depending on the synthesis method and the resulting particle size and porosity of the this compound. For example, mesoporous carbon foams containing vanadium and nitrogen have been reported to have high specific surface areas, such as 653 m² g⁻¹. researchgate.net

Atomic Pair Distribution Function (PDF) and X-ray Absorption Near-Edge Spectra (XANES) for Local Atomic Environments

Atomic Pair Distribution Function (PDF)

The Atomic Pair Distribution Function (PDF) analysis is a powerful technique for studying the local atomic structure of materials, particularly those that are nanocrystalline or amorphous. It is derived from total X-ray scattering data and provides information about the distribution of distances between pairs of atoms. depaul.edu

In the context of vanadate compounds, PDF analysis has been instrumental in understanding structural changes during processes like ion intercalation. For example, in a study of Mg intercalation into V₂O₅·nH₂O, PDF analysis revealed that the interlayer spacing contracts upon Mg insertion and expands upon its removal. berkeley.edu This technique can also track changes in bond lengths, such as the V-O bond distances, providing insights into the evolution of the local structure during electrochemical cycling. berkeley.edu A key advantage of PDF is its ability to probe the structure at a local level, which is often not possible with traditional diffraction techniques that rely on long-range order. depaul.edu However, a challenge in multi-component systems is that peaks in the PDF can have contributions from different atomic pairs, making it difficult to separate individual bond-length distributions. depaul.edu

X-ray Absorption Near-Edge Spectra (XANES)

X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a type of X-ray absorption spectroscopy that provides information about the electronic structure and oxidation state of a specific element within a material. unimi.itresearchgate.net The XANES region of an absorption spectrum is sensitive to the formal oxidation state and the coordination chemistry of the absorbing atom. unimi.it

For this compound, XANES is particularly useful for probing the vanadium centers. The position and features of the V K-edge pre-edge peak are fingerprints for the valence and coordination environment of the vanadium atoms. berkeley.edu For instance, a shift in the absorption edge to lower energies can indicate a reduction in the oxidation state of vanadium. oup.com This makes XANES a valuable tool for studying redox reactions in battery materials and catalysts. oup.comberkeley.edu

By combining PDF and XANES, a comprehensive picture of both the local atomic arrangement and the electronic structure of this compound can be obtained. This combination is especially powerful for characterizing materials with complex or disordered structures.

Time-Differential Perturbed Gamma-Gamma Angular Correlation (PAC) for Hyperfine Interactions

Time-Differential Perturbed Angular Correlation (TDPAC) is a highly sensitive nuclear solid-state physics technique used to measure hyperfine interactions, such as magnetic and electric fields, in crystal structures. wikipedia.org This method utilizes radioactive probe nuclei that are incorporated into the material of interest. The probe nucleus undergoes a gamma-gamma cascade through an intermediate state with a known lifetime. wikipedia.org The angular correlation of the emitted gamma rays is perturbed by the interaction of the nuclear moments of the intermediate state with the local electric and magnetic fields, providing information about the immediate atomic environment of the probe. wikipedia.orgaben.org.br

The TDPAC technique is particularly well-suited for studying local structural details, phase transitions, magnetism, and diffusion phenomena. wikipedia.org It requires only a very small number of radioactive probe atoms (around 10¹⁰ to 10¹² atoms) per measurement. wikipedia.org

In the context of this compound, TDPAC has been used to study the local environment of the constituent atoms. aben.org.br For example, a study on CaV₂O₆ synthesized by the sol-gel method employed TDPAC for characterization. aben.org.br Furthermore, research groups have utilized TDPAC, often in conjunction with other techniques like Mössbauer spectroscopy, to investigate various materials, including mineral-related compounds. dicp.ac.cn Advanced spectrometers have been developed that allow for simultaneous TDPAC and vibrating sample magnetometer (VSM) measurements under controlled conditions of temperature and magnetic field. isolde.cern

An experiment focusing on a Ca-based Rudlesden-Popper polycrystalline sample demonstrated the ability of TDPAC to identify and distinguish between different local environments within the material. isolde.cern This highlights the power of PAC spectroscopy in providing unique insights into the microscopic structural and magnetic properties of calcium-containing vanadates.

Crystal Chemistry and Specific Structural Features

The crystal chemistry of this compound, Ca(VO₃)₂, is characterized by the arrangement of CaO polyhedra and chains of corner-sharing VO₄ tetrahedra. The specific structural features of Ca(VO₃)₂ can be influenced by the synthesis method and the presence of other elements.

In the structure of CaV₂O₆, the vanadium atoms are typically found in tetrahedral coordination with oxygen, forming (VO₄)³⁻ units. These tetrahedra link together to form infinite chains. The calcium ions are situated between these vanadate chains, providing charge balance and structural stability. The coordination environment of the calcium ions can vary, but they are generally surrounded by oxygen atoms from the neighboring vanadate chains.

The incorporation of other cations, such as magnesium, can lead to the formation of different vanadate phases with distinct crystal structures. For example, Ca₅Mg₄V₆O₂₄ crystallizes in a cubic space group (Ia3̅d) with a unit cell parameter of a = 12.442 Å. researchgate.net

The study of solid solutions, such as those formed by introducing copper into the this compound structure, reveals that the crystal structure can be maintained up to a certain level of substitution. researchgate.net Powder X-ray diffraction (PXRD), transmission electron microscopy (TEM), and Raman spectroscopy have demonstrated that these materials form mutually soluble solid solutions rather than simple mixtures of the individual metavanadates. researchgate.net The substitution of Ca²⁺ by smaller or larger cations can induce distortions in the VO₆ octahedra, leading to changes in the V-O bond lengths. researchgate.net

Layered and Framework Structures of Calcium Vanadates (e.g., CaV₂O₆, Ca₂V₂O₇, Ca₃V₂O₈, CaV₆O₁₆·7H₂O)

Calcium vanadates exhibit a remarkable structural diversity, forming complex one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures through the corner- or edge-sharing of VOx and CaOx polyhedra. ustb.edu.cnresearchgate.net This variety in structural assembly gives rise to distinct layered and framework arrangements.

CaV₂O₆ (this compound): This compound typically crystallizes in a monoclinic system with the C2/m space group. researchgate.netsciensage.info Its structure is described as a unique framework built from chains of VO₅ polyhedra. ustb.edu.cnresearchgate.netresearchgate.net Specifically, CaV₂O₆ adopts the brannerite-type structure, characterized by these interconnected polyhedral chains. researchgate.netresearchgate.net

Ca₂V₂O₇ (Calcium Pyrovanadate): As a pyrovanadate, Ca₂V₂O₇ possesses a layered crystal structure with triclinic symmetry. researchgate.net The structure consists of distorted VOx and CaOx polyhedra, which share common oxygen vertices to form its characteristic layers. ustb.edu.cnresearchgate.net

Ca₃V₂O₈ (Calcium Orthovanadate): Similar to other calcium vanadates, this compound's structure is composed of distorted VOx and CaOx polyhedra. ustb.edu.cn These polyhedra are linked to form a three-dimensional framework structure. ustb.edu.cn

CaV₆O₁₆·7H₂O (Hydrated Calcium Vanadate): This hydrated phase exhibits a distinct layered structure, often referred to as the metahewettite-type. nih.gov The structure is composed of V₆O₁₆ layers, which are stacked and linked together by calcium ions (Ca²⁺) and water molecules (H₂O) residing in the interlayer spaces. nih.gov This arrangement results in a large interlayer distance, which is a key characteristic of this material. nih.govucl.ac.uk

The following table summarizes the crystal systems and structural features of these representative calcium vanadates.

| Compound | Formula | Crystal System | Space Group | Structural Feature |

| This compound | CaV₂O₆ | Monoclinic | C2/m | Framework (Brannerite-type) |

| Calcium Pyrovanadate | Ca₂V₂O₇ | Triclinic | P1 | Layered |

| Calcium Orthovanadate | Ca₃V₂O₈ | - | - | Framework |

| Hydrated Calcium Vanadate | CaV₆O₁₆·7H₂O | - | - | Layered (Metahewettite-type) |

Coordination Environments and Bond Strength Heterogeneities

A defining characteristic of metal vanadates, including calcium vanadates, is the inherent heterogeneity in their chemical bonding. ustb.edu.cnresearchgate.netjournaltocs.ac.uk This arises from the complex coordination environments of the constituent ions and the varied nature of the V-O bonds within the vanadate polyhedra.

The crystal structures are built from distorted VOx and CaOx polyhedra. ustb.edu.cn Vanadium can exhibit various coordination geometries, such as tetrahedral (VO₄), trigonal bipyramidal or square pyramidal (VO₅), and octahedral (VO₆). researchgate.netwikipedia.org For instance, in the framework of CaV₂O₆, vanadium is found within VO₅ polyhedra. researchgate.net In pyrovanadates, vanadium typically exists in VO₄ tetrahedra. oup.com

This structural complexity leads to significant bond strength heterogeneity, particularly within the V-O bonds. researchgate.net The presence of multiple oxidation states for vanadium and the formation of covalent bonds with oxygen result in vanadyl polyhedra that can combine in numerous ways. ustb.edu.cnresearchgate.net This heterogeneity is a key factor influencing the material's physical and chemical properties. ustb.edu.cnresearchgate.net The differences in the rigidity and bonding characteristics among various calcium vanadate compounds can be attributed to these distinct coordination environments of vanadium and calcium. ustb.edu.cn

Analysis of Apatite-Type Calcium Vanadate Structures and Substitutional Effects

The apatite structure, with the general formula A₁₀(BO₄)₆X₂, is highly amenable to ionic substitutions. In the context of calcium vanadates, the vanadate group (VO₄)³⁻ can isomorphously substitute the phosphate (B84403) group (PO₄)³⁻ in the calcium phosphate apatite lattice. researchgate.netbiointerfaceresearch.comacs.org This substitution allows for the formation of continuous solid solutions with the formula Ca₁₀(PO₄)₆₋ₓ(VO₄)ₓ(OH)₂. researchgate.netbiointerfaceresearch.com

The primary effect of this substitution is a significant structural distortion, driven by the size difference between the substituting ions. The vanadate polyhedra (VO₄)³⁻ are larger than the phosphate polyhedra (PO₄)³⁻. biointerfaceresearch.comacs.org Consequently, the incorporation of vanadium into the apatite lattice leads to an expansion of the unit cell. acs.orgresearchgate.net Rietveld refinement and X-ray diffraction studies on these solid solutions reveal that this expansion is anisotropic: the a-axis of the hexagonal apatite structure expands significantly, while the c-axis remains relatively unchanged. researchgate.netcambridge.org

This substitution also affects the symmetry of the vanadate group within the lattice. Spectroscopic analyses, such as FTIR, indicate that as the vanadium content increases, the symmetry of the vanadate group is distorted from an essentially C₃ᵥ symmetry to a lower Cₛ symmetry in pure vanadate apatite, which aligns with the site symmetry group of phosphate in hydroxyapatite (B223615). researchgate.netresearchgate.net

Beyond phosphate substitution, other ions can also be introduced. For example, the incorporation of Co²⁺ into the apatite channels can induce a transformation from a hexagonal to a triclinic structure at high cobalt concentrations. rsc.org

The table below illustrates the impact of vanadate substitution on the lattice parameters of apatite solid solutions. acs.orgresearchgate.netcambridge.org

| Substitution | Effect on Lattice | Consequence |

| (VO₄)³⁻ for (PO₄)³⁻ | Expansion of unit cell volume | Anisotropic expansion (significant increase in 'a' parameter, minor change in 'c' parameter) |

| (VO₄)³⁻ for (PO₄)³⁻ | Distortion of vanadate group | Symmetry reduction from C₃ᵥ to Cₛ |

| Co²⁺ for protons | Triclinic distortion | Change in crystal system from hexagonal at high substitution levels |

Interlayer Spacing Analysis and Role of Intercalated Species (e.g., Water Molecules, Ions)

In hydrated layered calcium vanadates, such as CaV₆O₁₆·nH₂O, the interlayer region plays a crucial role in defining the material's structural stability and properties. nih.gov This space is occupied by calcium cations and water molecules, which act as intercalated species between the primary vanadate layers. nih.govresearchgate.net

The presence of these intercalated species significantly impacts the interlayer spacing. The introduction of both structural water and Ca²⁺ ions expands the distance between the vanadate layers. acs.orgnih.gov For instance, research has shown that CaV₆O₁₆·7H₂O has a large interlayer spacing of approximately 10.4 Å, which is considerably greater than the 8.08 Å spacing in its partially dehydrated counterpart, CaV₆O₁₆·3H₂O. nih.gov Another study reported an even larger interlayer spacing of 13.0 Å for Ca₀.₂₃V₂O₅·0.95H₂O. researchgate.net

These intercalated species are not merely passive occupants of the interlayer space. They perform critical structural functions:

Lubricants for Ion Diffusion: Intercalated water, in particular, functions as a 'lubricant', facilitating the rapid transport of ions within the interlayer region. acs.orgnih.gov

Electrostatic Shielding: Confined water molecules can provide an electrostatic shielding effect, which reduces the strong Coulombic interactions between mobile ions and the host lattice. oup.com

The critical role of these intercalated species is highlighted by the fact that their removal can lead to significant structural reorganization. nih.gov The stabilization of the layered structure and the enhancement of ion diffusion kinetics are direct consequences of the presence of water and pillar ions in the interlayer gallery. researchgate.netacs.orgnih.gov

Theoretical and Computational Investigations of Calcium Metavanadate Electronic and Phononic Structures

First-Principles Calculations and Density Functional Theory (DFT) Approaches

First-principles calculations, rooted in quantum mechanics, are employed to predict material properties without prior experimental data. Density Functional Theory (DFT) is a prominent computational method within this framework used to investigate the electronic structure of many-body systems. cdmf.org.bracs.org

The electronic and structural properties of calcium metavanadate are frequently investigated using the Vienna Ab initio Simulation Package (VASP). ustb.edu.cnufl.edursc.org These calculations are performed within the DFT framework, where the exchange-correlation energy is approximated using functionals such as the Generalized Gradient Approximation (GGA). ustb.edu.cnufl.eduaip.org

Specific GGA functionals, including the Perdew–Burke–Ernzerhof (PBE) and the PBE functional adapted for solids (PBEsol), are commonly utilized. ustb.edu.cnufl.edursc.org The PBEsol functional, in particular, has been noted for its accuracy in optimizing lattice constants for calcium vanadates. ustb.edu.cnrsc.orgustb.edu.cn To describe the interaction between core and valence electrons, the projector-augmented wave (PAW) method is applied. ustb.edu.cnufl.edu For this compound, the valence states considered are typically Ca (3s², 3p⁶, 4s²), V (3p⁶, 3d⁴, 4s¹), and O (2s², 2p⁴). ustb.edu.cnustb.edu.cn

A critical step in computational analysis is the optimization of the crystal structure to find the most stable, lowest-energy configuration. For this compound, this involves systematically adjusting the lattice parameters (a, b, c) and atomic positions until the forces on the atoms are minimized and the total energy converges. ufl.edunepjol.info A plane-wave cutoff energy, for instance at 520 eV, is adopted during this optimization and the subsequent self-consistent energy calculations. ustb.edu.cn To ensure high computational accuracy, strict energy convergence criteria (e.g., 10⁻⁸ eV) and interatomic force thresholds (e.g., 10⁻³ eV·Å⁻¹) are set. ustb.edu.cn

Studies have shown that the PBEsol functional yields lattice parameters with more reasonable deviations from experimental measurements compared to the standard PBE functional, establishing it as a reliable method for structural optimization of calcium vanadates. ustb.edu.cn The optimized parameters form the foundation for subsequent electronic structure and property calculations. ustb.edu.cn

Table 1: Comparison of Theoretical and Experimental Lattice Parameters for this compound (CaV₂O₆) This table presents a comparison of lattice parameters for CaV₂O₆ obtained through different computational methods (PBE and PBEsol) versus experimental data. The enhanced accuracy of the PBEsol approach is highlighted by its closer agreement with experimental values.

| Parameter | PBE | PBEsol | Experimental |

| a (Å) | 10.23 | 10.09 | 10.09 |

| b (Å) | 3.71 | 3.67 | 3.67 |

| c (Å) | 7.11 | 7.04 | 7.05 |

| β (°) | 102.7 | 102.5 | 102.6 |

Source: Adapted from Jin, X. et al., International Journal of Minerals, Metallurgy and Materials, 2025. ustb.edu.cn

For materials with strongly correlated electrons, like some transition metal oxides, standard DFT functionals can sometimes fail to accurately predict electronic properties such as the band gap. The DFT+U method, which incorporates an on-site Coulomb interaction term (the Hubbard U parameter), is often used to correct for this. ustb.edu.cnufl.edu

However, for calcium vanadates, including CaV₂O₆, comparative analyses have revealed that standard DFT calculations are sufficient to accurately describe the lattice parameters and electronic band gaps. ustb.edu.cnresearchgate.net Studies applying the PBE+U method showed that when the effective U parameter for vanadium was set to zero (U=0), the calculated band gaps were highly consistent with experimental values. ustb.edu.cn This indicates that DFT+U corrections are not necessary for an accurate description of the electronic band structures of calcium vanadates, and that conventional methods like PBEsol can reliably predict their properties. ustb.edu.cn

Electronic Structure Analysis

The analysis of the electronic structure provides fundamental information on the material's conductivity, optical properties, and chemical bonding.

First-principles calculations have determined that this compound (CaV₂O₆) is an indirect band gap semiconductor. ustb.edu.cnresearchgate.netacs.orgnih.gov This means the minimum energy of the conduction band and the maximum energy of the valence band occur at different points in the Brillouin zone, a characteristic that influences its optical absorption and emission properties. researchgate.netacs.org

The calculated band gap for CaV₂O₆ falls within the visible light spectrum. ustb.edu.cn Theoretical studies, which align well with experimental characterizations, place the band gap value for CaV₂O₆ at approximately 2.5 to 2.6 eV. ustb.edu.cnresearchgate.net This semiconductor nature and visible light-emitting properties make it a candidate for applications in phosphors and optoelectronic devices. researchgate.netacs.org

Table 2: Calculated Electronic Band Gaps for Calcium Vanadates This table shows the theoretically calculated band gap values for CaV₂O₆ and other calcium vanadates, confirming their semiconductor nature.

| Compound | Calculated Band Gap (eV) | Band Gap Type |

| CaV₂O₆ (metavanadate) | ~2.5 - 2.6 | Indirect |

| Ca₂V₂O₇ (pyrovanadate) | ~2.67 - 3.4 | Indirect |

| Ca₃V₂O₈ (orthovanadate) | ~3.4 - 3.55 | Indirect |

Source: Data compiled from multiple sources. cdmf.org.brustb.edu.cnresearchgate.net

The electronic properties of metal vanadates are significantly influenced by strong O²⁻–V⁵⁺ charge-transfer bands. ustb.edu.cnresearchgate.net In this compound, the vanadium exists in a +5 oxidation state (V⁵⁺), which has a d⁰ electron configuration. uh.edu Although V⁵⁺ has no d-electrons to participate in d-d transitions, the material is colored and optically active due to intervalence charge transfer (IVCT). uh.edunumberanalytics.com This phenomenon involves the transfer of an electron from the filled oxygen 2p orbitals to the empty vanadium 3d orbitals upon excitation. ustb.edu.cn

Analysis of the calculated electronic density of states (DOS) reveals the composition of the electronic bands. ustb.edu.cn The upper part of the valence band is primarily composed of O 2p orbitals, while the lower part of the conduction band is dominated by the empty V 3d orbitals. ustb.edu.cnrsc.org The energy difference between these bands corresponds to the O²⁻–V⁵⁺ charge-transfer energy. researchgate.net This charge transfer process is fundamental to the optical and electronic behavior observed in this compound. ustb.edu.cnresearchgate.net

Computational Insights into Electronic Band Structures and Density of States

Theoretical studies employing density functional theory (DFT) have provided significant insights into the electronic properties of this compound (CaV₂O₆). These investigations reveal that CaV₂O₆ is an indirect band gap semiconductor. researchgate.netacs.orgnih.govustb.edu.cn The calculated indirect band gap is approximately 2.78 eV. ustb.edu.cn

The valence band maximum (VBM) is located at the high-symmetry Y point, while the conduction band minimum (CBM) is found at the V point in the Brillouin zone. ustb.edu.cn Analysis of the partial and total density of states indicates that the valence bands near the Fermi level are primarily composed of oxygen (O) 2p orbitals. ustb.edu.cn Conversely, the conduction bands are mainly influenced by the vanadium (V) 3d orbitals, which are localized in nature. researchgate.netustb.edu.cn Standard DFT calculations have been shown to be sufficient for accurately describing the electronic band structure of calcium vanadates without the necessity for more complex corrections like DFT + U. ustb.edu.cn

| Property | Value/Description | Source |

|---|---|---|

| Band Gap Type | Indirect | researchgate.netacs.orgnih.govustb.edu.cn |

| Band Gap Value | ~2.78 eV | ustb.edu.cn |

| Valence Band Maximum (VBM) | Y point | ustb.edu.cn |

| Conduction Band Minimum (CBM) | V point | ustb.edu.cn |

| Dominant VBM Orbital Contribution | O 2p | ustb.edu.cn |

| Dominant CBM Orbital Contribution | V 3d | ustb.edu.cn |

Lattice Dynamics and Phonon Properties

This compound exhibits negative thermal expansion (NTE) at temperatures below 80 K. researchgate.netacs.orgnih.gov This counterintuitive property, where the material contracts upon heating, is driven by specific lattice dynamics. osti.govaps.org The NTE in CaV₂O₆ is attributed to a quasi-two-dimensional mechanism involving transverse vibrations within its layered structure. researchgate.netosti.gov

A key contributor to the NTE in this compound is the flexible and intense coupled rocking of the CaO₆ octahedra. researchgate.netacs.orgnih.gov These low-frequency vibrational modes, often referred to as rigid unit modes (RUMs) in a broader context, involve the tilting of the polyhedra. This rocking motion effectively pulls the structure together as the amplitude of the vibrations increases with temperature, leading to a net contraction of the lattice in certain directions.

Theoretical predictions, supported by computational models, indicate that this compound possesses ultralow and anisotropic thermal conductivity. researchgate.netacs.orgnih.gov This means that the rate of heat transfer through the material is very low and varies depending on the crystallographic direction. The low thermal conductivity is linked to strong anharmonicity arising from the heterogeneous bonding within the structure, specifically the coexistence of strong V-O bonds and weaker Ca-O bonds. researchgate.net

Spectroscopic Characterization of Optical Properties in Calcium Metavanadate Systems

Luminescence Phenomena

Luminescence, the emission of light from a material, is a key characteristic of calcium metavanadate. This property is investigated through various excitation methods, including photons (photoluminescence), electric fields (electroluminescence), and electron beams (cathodoluminescence), to understand the electronic transitions and defect structures within the crystal lattice.

This compound and related calcium vanadate (B1173111) compounds exhibit significant photoluminescence (PL) and electroluminescence (EL) within the visible light spectrum. When excited by a suitable light source, CaV₂O₆ nanorods display a characteristic broad emission band centered at approximately 580 nm, which falls in the yellow-orange region of the visible spectrum ustb.edu.cn. This self-activated luminescence is intrinsic to the material's structure. The decay curve for this emission is reported to be 10.5 μs, suggesting the presence of a single type of luminescence center within the lattice ustb.edu.cn.

Furthermore, compositional modifications, such as doping, can alter the luminescent properties. For instance, sodium-doped this compound (Ca₁₋ₓNaₓV₂O₆) has been shown to produce blue luminescence, with the highest PL intensity observed at a doping concentration of x = 0.075 ustb.edu.cn. This demonstrates that the emission wavelength and intensity can be tuned through chemical substitution. Both PL and EL properties underscore the potential of calcium vanadates as versatile phosphor materials for various lighting and display applications.

| Material | Emission Peak Center | Observed Color | Reference |

|---|---|---|---|

| CaV₂O₆ Nanorods | 580 nm | Yellow-Orange | ustb.edu.cn |

| Ca₀.₉₂₅Na₀.₀₇₅V₂O₆ | Not Specified | Blue | ustb.edu.cn |

The luminescence of this compound is highly sensitive to external pressure. Studies have revealed that the application of hydrostatic pressure can significantly enhance its photoluminescence intensity. Notably, the PL intensity of CaV₂O₆ exhibits a remarkable tenfold enhancement when subjected to a modest pressure of just 0.88 GPa researchgate.net. This pressure-induced enhancement is a significant finding, highlighting the material's potential for use in pressure-sensitive optical sensors and tunable light-emitting devices researchgate.net.

The phenomenon is generally attributed to pressure-induced changes in the crystal structure, which can alter the electronic band structure and modify the energy levels associated with radiative recombination pathways nih.gov. By changing interatomic distances and bond angles, pressure can influence the efficiency of the luminescence process, often by restricting non-radiative decay pathways nih.gov. This tunability of optical properties through mechanical stress is a key feature for the development of advanced functional materials.

Cathodoluminescence (CL) spectroscopy, which analyzes the light emitted from a material under excitation by a high-energy electron beam, is a powerful tool for probing the local electronic structure and identifying luminescent centers. In calcium vanadate systems, CL spectra provide complementary information to photoluminescence studies.

Analysis of CaV₂O₆ reveals distinct emission characteristics under electron bombardment. The observed luminescence is often directly associated with trace element impurities or intrinsic crystal defects that act as activator centers. For example, studies on various minerals have shown that different trace elements (like Mn²⁺, Fe³⁺, or rare-earth elements) or defect centers (like oxygen vacancies) give rise to luminescence at different, characteristic wavelengths. While specific defect-related emissions in CaV₂O₆ are a subject of ongoing research, CL spectroscopy has confirmed its emission capabilities, alongside those of related compounds like Ca₂V₂O₇ and Ca₃V₂O₈, making it a valuable technique for characterizing the origin of luminescence in these materials.

Light Absorption Characteristics

The way this compound absorbs light is fundamental to understanding its electronic structure and its potential as a semiconductor. Ultraviolet–visible (UV–Vis) spectroscopy is the primary technique used to evaluate these absorption properties and to determine key parameters such as the optical band gap.

For polycrystalline powder samples like this compound, UV–Vis diffuse reflectance spectroscopy (DRS) is the standard method for evaluating light absorption. Instead of measuring transmitted light, this technique measures the light reflected from the sample surface over a range of wavelengths ustb.edu.cn. The resulting spectrum reveals the wavelengths at which the material absorbs light most strongly.

The UV-Vis absorption spectrum of CaV₂O₆ shows that it absorbs significantly in the ultraviolet and visible regions of the electromagnetic spectrum ustb.edu.cn. This absorption is associated with the promotion of electrons from the valence band to the conduction band. The valence band in vanadates is primarily formed by O 2p orbitals, while the conduction band is mainly composed of V 3d orbitals. The energy at which strong absorption begins, known as the absorption edge, is a critical feature of the spectrum as it is used to determine the material's optical band gap.

The optical band gap (E_g) is the minimum energy required to excite an electron from the valence band to the conduction band. It is a crucial parameter for any semiconductor material. For CaV₂O₆, the band gap can be determined from the UV-Vis DRS data by applying the Tauc equation, which relates the absorption coefficient to the photon energy ustb.edu.cn.

Studies have shown that CaV₂O₆ is an indirect band gap semiconductor with reported band gap values varying in the range of 2.15 to 3.4 eV, depending on the synthesis method and measurement conditions researchgate.net. Importantly, the optical band gap can be tuned through compositional variations. Research on sodium-doped this compound (Ca₁₋ₓNaₓV₂O₆) has demonstrated that the band gap systematically decreases as the concentration of the sodium dopant increases ustb.edu.cn. This change is attributed to the introduction of new energy levels and alterations in the electronic structure of the host material upon doping. This tunability is essential for tailoring the material's properties for specific applications, such as photocatalysis or transparent conductors.

| Material | Reported Optical Band Gap (E_g) | Note | Reference |

|---|---|---|---|

| CaV₂O₆ | 2.5–3.4 eV | Indirect band gap | researchgate.net |

| CaV₂O₆ | 2.15–2.64 eV | Dependent on synthesis | |

| CaV₂O₆ (undoped) | 2.25 eV | Baseline for doping study | ustb.edu.cn |

| Ca₁₋ₓNaₓV₂O₆ (doped) | Decreases to 1.40 eV | Band gap decreases with increasing 'x' | ustb.edu.cn |

Mechanistic Studies of Calcium Metavanadate Reactivity and Functional Applications

Electrochemical Mechanisms and Energy Storage Applications

Calcium metavanadate and related calcium vanadate (B1173111) compounds have garnered significant interest for their potential in electrochemical applications, particularly in the realm of energy storage. Their unique structural properties and the multivalent nature of vanadium make them promising candidates for next-generation battery technologies and electrochemical sensors.

Calcium-Ion Battery (CIB) Cathode Material Research

As researchers seek alternatives to lithium-ion batteries, multivalent aqueous calcium-ion batteries (CIBs) have emerged as a compelling option due to the natural abundance of calcium and its potential for high energy density. mdpi.comnih.gov Vanadium-based oxides, including calcium vanadates, are considered promising cathode materials for CIBs because of their open-framework crystal structures and the multiple oxidation states of vanadium, which are conducive to ion intercalation. nih.gov

Research has focused on developing host materials that can accommodate the reversible insertion and extraction of Ca2+ ions, a process which has been historically challenging due to the larger size and higher charge density of calcium ions compared to lithium ions. syr.eduresearchgate.netresearchgate.net Materials with large interlayer distances and one-dimensional architectures are being explored to facilitate rapid and reversible (de)intercalation processes. researchgate.net

The mechanism of Ca2+ storage in vanadate-based cathodes is complex, often involving a combination of diffusion-controlled intercalation and surface-limited capacitive processes. researchgate.netelsevierpure.com The large ionic radius of Ca2+ (1.0 Å) and its divalent charge create significant electrostatic interactions with the host lattice, which can impede diffusion kinetics and affect structural stability. mdpi.comresearchgate.net

Upon insertion, Ca2+ ions induce a significant expansion of the host material's interlayer spacing. mdpi.comnih.gov The kinetics of this process are often slow, requiring high temperatures in some systems to achieve notable capacity. ucm.es However, studies on various vanadate structures demonstrate that reversible electrochemical Ca2+ ion intercalation is feasible. nih.govresearchgate.net For instance, the galvanostatic plots for CaV6O16·7H2O show highly overlapped charge/discharge profiles, indicating a high degree of reversibility in the Ca2+ insertion/extraction process. nih.gov Kinetic analysis reveals that the reaction mechanism can be dominated by surface-limited capacitance, which can contribute to good cycling stability. researchgate.net Theoretical calculations of activation energy barriers for Ca2+ migration in layered structures suggest that the intercalation is feasible, with kinetics being highly dependent on the expansion of the interlayer space. ucm.es

The crystal structure, particularly the interlayer spacing, is a critical factor for enabling Ca2+ diffusion. A larger gallery spacing is necessary to accommodate the relatively large Ca2+ ions and mitigate the strong electrostatic forces that can otherwise hinder mobility. mdpi.commdpi.com Materials with layered structures, such as certain calcium vanadates, provide two-dimensional pathways for ion conduction. researchgate.netelsevierpure.com

The presence of structural water within the crystal lattice plays a multifaceted and crucial role. Interlayer water molecules can act as a "lubricant," facilitating faster ion migration by reducing the electrostatic interactions between the Ca2+ ions and the host lattice. acs.orgresearchgate.net This structural water can also stabilize the crystal framework by occupying vacant sites, which helps to prevent lattice collapse during the repeated insertion and extraction of ions. researchgate.net Studies on hydrated calcium vanadate (CaV6O16·3H2O) have shown that the introduction of interlayer water increases the interlayer spacing, which, along with Ca2+ insertion, further stabilizes the structure and improves diffusion kinetics for guest ions. acs.org Density functional theory (DFT) calculations have confirmed that structural water can help create a smoother electrostatic environment, thereby reducing the diffusion barrier for ions. rsc.org

Calcium vanadate compounds have demonstrated promising performance as cathode materials in aqueous CIBs. Key performance indicators include a high reversible specific capacity, stable cycle life, and the ability to retain capacity at high charge/discharge rates.

One study on CaV6O16·7H2O nanoribbons reported an initial specific capacity of approximately 208 mAh g⁻¹ at a current density of 0.25 C. nih.gov This material also exhibited excellent cycling stability, retaining over 97% of its capacity after 200 cycles at a rate of 3.0 C. researchgate.net Furthermore, it demonstrated a high-rate capability, delivering a capacity of 117 mAh g⁻¹ at a demanding 12 C rate. researchgate.net The initial charge and discharge capacities were 203 and 208 mAh g⁻¹, respectively, suggesting a highly reversible process. nih.gov

| Material | Initial Specific Capacity (mAh g⁻¹) | Current Density | Cycle Life | Rate Capability | Reference |

|---|---|---|---|---|---|

| CaV₆O₁₆·7H₂O | ~208 | 0.25 C | >97% retention after 200 cycles @ 3.0 C | 117 mAh g⁻¹ @ 12 C | nih.govresearchgate.net |

Application and Performance in Lithium-Ion and Sodium-Ion Batteries

Beyond CIBs, calcium vanadates have been investigated as electrode materials for lithium-ion batteries (LIBs). The layered structure of compounds like Ca₀.₅V₃O₈ allows for the insertion of lithium ions. researchgate.net Electrochemical tests of Ca₀.₅V₃O₈ as a cathode material for LIBs revealed good stability during cycling at a C/5 rate. researchgate.net

In another study, CaV6O16·3H2O/graphene oxide hybrid paper was used as a self-standing, binder-free anode for LIBs. figshare.com This composite anode exhibited a high discharge capacity of 664.0 mAh g⁻¹ after 250 cycles at a current density of 200 mA g⁻¹ and demonstrated good cycling stability. figshare.com This performance highlights the potential of calcium vanadate nanostructures in high-capacity LIB anodes. figshare.com

| Material | Electrode Type | Specific Capacity (mAh g⁻¹) | Cycle Condition | Reference |

|---|---|---|---|---|

| Ca₀.₅V₃O₈ | Cathode | Not specified | Stable cycling at C/5 rate | researchgate.net |

| CaV₆O₁₆·3H₂O/GO | Anode | 664.0 | After 250 cycles at 200 mA g⁻¹ | figshare.com |

Information regarding the specific application and performance of this compound in sodium-ion batteries is less prevalent in the reviewed literature.

Electrochemical Sensing Properties and Electrode Modification

Calcium vanadate nanostructures have shown significant potential in the field of electrochemical sensing due to their favorable electrochemical properties. cambridge.org They are primarily used as electrode-modifying materials to enhance the sensitivity and selectivity of sensors for various analytes.

For instance, calcium vanadate nanorods have been used to modify glassy carbon electrodes for the electrochemical determination of tartaric acid. cambridge.org This modified electrode exhibited excellent performance, with a low detection limit of 2.4 μM and a wide linear detection range from 0.005 to 2 mM. cambridge.org

In another application, a nanocomposite of calcium vanadate (CVO) nanofilaments and reduced graphene oxide (RGO) was used to modify a glassy carbon electrode for the sensitive detection of mefenamic acid. researchgate.net The synergistic effect between the CVO nanofilaments and the highly conductive RGO nanosheets resulted in a sensor with high electron transferability, a large surface area, and more active sites. researchgate.net This CVO/RGO modified electrode demonstrated excellent selectivity, good stability, and was successfully used for detecting mefenamic acid in biological samples. researchgate.net These studies underscore the promise of calcium vanadate nanostructures in developing advanced electrochemical sensors. cambridge.orgresearchgate.net

Catalytic Applications and Mechanistic Insights

Metal vanadates are recognized for their potential in photocatalysis due to their ability to harvest visible light, high chemical stability, and significant catalytic activity. mdpi.com this compound (CaV₂O₆), along with other calcium vanadates like Ca₂V₂O₇ and Ca₃V₂O₈, are identified as indirect band gap semiconductors. ustb.edu.cn The band gaps for these materials range from 2.5 to 3.4 eV, a key property for photocatalytic applications. ustb.edu.cn First-principles calculations and experimental characterizations have been employed to investigate their optoelectronic properties, which are fundamental to understanding their potential as photocatalysts. ustb.edu.cn While related vanadate compounds have shown promise—for instance, an Ag/AgVO₃/BiOCl composite demonstrated superior photocatalytic activity in degrading methylene (B1212753) blue researchgate.net—specific studies detailing the photocatalytic degradation of organic pollutants using pure this compound are not extensively covered in the available research. However, the foundational semiconductor properties of calcium vanadates suggest their potential for use in environmental remediation applications. mdpi.comustb.edu.cn

While vanadate-based materials are explored in various catalytic contexts, detailed research findings on the specific application of this compound as a heterogeneous catalyst for organic reactions such as the oxidation of alkanes and alcohols, the Michael reaction, or Aldol condensation are not prominently available in the reviewed literature.

The characterization of surface active sites is crucial for understanding the catalytic mechanism of a material. For this compound, while its bulk crystal and electronic structures have been studied ustb.edu.cn, specific investigations into the identification and characterization of its surface active sites, such as electron-acceptor sites relevant to catalytic processes, are not detailed in the provided sources.

Hydrometallurgical Extraction and Leaching Kinetics of Vanadium

The extraction of vanadium from its sources is a critical industrial process. Calcium roasting is considered a more environmentally friendly alternative to sodium salt roasting, but it results in the formation of stable calcium vanadates, which can lower the vanadium yield. mdpi.comresearchgate.net Consequently, the hydrometallurgical extraction, specifically the leaching kinetics of vanadium from this compound, is a key area of study to improve the efficiency of the calcium roasting process. mdpi.commdpi.com The leaching process is influenced by factors such as leaching agent concentration, particle size, temperature, and reaction time; optimizing these parameters increases the leaching rate of vanadium. mdpi.comsemanticscholar.orgresearchgate.net

The carbonate leaching of this compound is a diffusion-controlled process. mdpi.comsemanticscholar.orgresearchgate.net The mechanism involves several steps:

Carbonate (CO₃²⁻) or bicarbonate (HCO₃⁻) ions diffuse from the bulk solution to the surface of the this compound particle. mdpi.comresearchgate.net

These ions pass through the solid product film that forms on the particle's surface. mdpi.com

A reaction occurs between the ions and this compound. mdpi.comresearchgate.net

A loose layer of calcium carbonate (CaCO₃), a reaction product, forms on the particle surface. mdpi.comresearchgate.net With increased reaction time, these spherical calcium carbonate particles grow in size. mdpi.comsemanticscholar.org

The other reaction product, the metavanadate ion (VO₃⁻), diffuses from the particle surface into the solution. mdpi.comresearchgate.net

This entire process is well-described by the contracting and nonreactive nuclear model. mdpi.com

The composition of the leaching agent significantly impacts the mechanism and kinetics of vanadium extraction from this compound. mdpi.comsemanticscholar.org The corrosion mechanisms differ notably between carbonate and bicarbonate solutions. mdpi.comsemanticscholar.org

In a sodium carbonate (Na₂CO₃) solution, the process is characterized by the dissolution of the this compound surface with relatively little product accumulation on it. mdpi.comsemanticscholar.org The leaching process in sodium carbonate is associated with the lowest activation energy among the three agents. mdpi.comsemanticscholar.org

Leaching with sodium bicarbonate (NaHCO₃) also involves surface dissolution, but it is accompanied by the formation of cracks on the particle surface. mdpi.comsemanticscholar.org This solution exhibits the highest activation energy for the leaching process. mdpi.comresearchgate.net

The use of ammonium (B1175870) bicarbonate (NH₄HCO₃) results in the formation of more numerous and obvious cracks that develop in both depth and breadth on the surface of the this compound. mdpi.comsemanticscholar.org The activation energy in this solution is between that of sodium carbonate and sodium bicarbonate. mdpi.comsemanticscholar.org

The leaching kinetics for each agent have been modeled, confirming that the process is controlled by diffusion through the solid product layer. mdpi.comsemanticscholar.org

Interactive Data Table: Kinetic Equations for Carbonate Leaching of this compound

| Leaching Agent | Kinetic Equation mdpi.comresearchgate.net | Relative Activation Energy mdpi.comresearchgate.net |

| Sodium Carbonate (Na₂CO₃) | 1 − 2/3η − (1 − η)²ᐟ³ = 4.39[Na₂CO₃]⁰·⁷⁵/r₀ × exp(−2527.06/T)t | Minimum |

| Sodium Bicarbonate (NaHCO₃) | 1 − 2/3η − (1 − η)²ᐟ³ = 7.89[NaHCO₃]⁰·⁵³/r₀ × exp(−2530.67/T)t | Maximum |

| Ammonium Bicarbonate (NH₄HCO₃) | 1 − 2/3η − (1 − η)²ᐟ³ = 6.78[NH₄HCO₃]⁰·⁶⁹/r₀ × exp(−2459.71/T)t | Medium |

Where η is the leaching rate, r₀ is the initial particle radius, T is the temperature, and t is the time.

Carbonate Leaching Mechanisms of Vanadium from this compound

Diffusion Control and Activation Energy Analysis of the Leaching Process

The apparent activation energy (Ea) of the leaching process provides insight into its temperature dependence and controlling mechanism. For the carbonate leaching of this compound, the activation energies are relatively low, which is characteristic of diffusion-controlled processes. mdpi.com The values vary depending on the specific carbonate solution used. For instance, the apparent activation energy is lowest in a sodium carbonate solution and highest in a sodium bicarbonate solution, with the value in an ammonium bicarbonate solution falling in between. mdpi.comresearchgate.netsemanticscholar.org In contrast, leaching processes controlled by chemical reactions, such as direct acid leaching, exhibit significantly higher activation energies. researchgate.net For example, the activation energy for the dissolution of calcium vanadate in a sodium carbonate solution has been calculated at 38.98 kJ/mol. jproeng.com

| Leaching Agent | Apparent Activation Energy (kJ/mol) | Frequency Factor (min⁻¹) |

|---|---|---|

| Sodium Carbonate (Na₂CO₃) | 20.01 | 2.24 |

| Sodium Bicarbonate (NaHCO₃) | 21.04 | 4.60 |

| Ammonium Bicarbonate (NH₄HCO₃) | 20.45 | 3.39 |

Surface Phenomena and Crack Formation During Dissolution

During the carbonate leaching process, distinct changes occur on the surface of the this compound particles. mdpi.comresearchgate.net A key phenomenon is the formation of a solid product layer, identified as globular calcium carbonate, which attaches to the particle surface. mdpi.comresearchgate.netsemanticscholar.org This layer is a result of the reaction between the calcium ions from the dissolved vanadate and the carbonate ions from the leaching solution. researchgate.net The formation of this product layer is central to the diffusion-controlled nature of the reaction, as reactants must diffuse through it to reach the unreacted core of the particle. mdpi.comresearchgate.net

The morphology of the particle surface during dissolution is significantly influenced by the composition of the leaching solution. mdpi.com A notable difference is observed between solutions containing carbonate ions and those containing bicarbonate ions. mdpi.comresearchgate.net In solutions with bicarbonate, a significant number of cracks form on the particle surface during the dissolution process. mdpi.comresearchgate.netsemanticscholar.org However, in solutions that contain primarily carbonate ions, substantially fewer cracks are observed. mdpi.comresearchgate.netsemanticscholar.org This difference in crack formation suggests that the bicarbonate radical plays a distinct role in the structural alteration of the particle during leaching.

Kinetic Modeling of Vanadium Migration and Restrictive Link Identification

To analyze the kinetic behavior of vanadium migration from this compound, the shrinking core model is often employed to identify the restrictive link, or rate-determining step, of the process. mdpi.comresearchgate.net This model is well-suited for describing heterogeneous solid-liquid reactions where a product layer forms around an unreacted core. mdpi.comjournalssystem.com The leaching process involves several steps: diffusion of the leaching agent through the liquid film to the particle surface, diffusion of the agent through the solid product layer to the unreacted core, and the chemical reaction at the core's surface. researchgate.netfbk.eu

The kinetic behavior can be expressed by the following general equation:

1 − 2/3η − (1 − η)²ᐟ³ = Kt

Where:

η is the fraction of vanadium leached

K is the synthesis reaction rate constant

t is the reaction time

Specific kinetic equations have been developed for different leaching agents, incorporating variables such as reagent concentration ([C]), initial particle radius (r₀), and temperature (T). mdpi.comresearchgate.netsemanticscholar.org

In Sodium Carbonate solution: 1 − 2/3η − (1 − η)²ᐟ³ = 4.39[Na₂CO₃]⁰·⁷⁵/r₀ × exp(−2527.06/T)t mdpi.comresearchgate.netsemanticscholar.org

In Sodium Bicarbonate solution: 1 − 2/3η − (1 − η)²ᐟ³ = 7.89[NaHCO₃]⁰·⁵³/r₀ × exp(−2530.67/T)t mdpi.comresearchgate.netsemanticscholar.org

In Ammonium Bicarbonate solution: 1 − 2/3η − (1 − η)²ᐟ³ = 6.78[NH₄HCO₃]⁰·⁶⁹/r₀ × exp(−2459.71/T)t mdpi.comresearchgate.netsemanticscholar.org

These equations provide a quantitative model for the migration of vanadium and confirm that the process is diffusion-controlled. mdpi.com

Biological and Biomedical Interactions of Vanadate Species with Calcium Homeostasis

Interaction with Calcium ATPases (e.g., Sarcoplasmic Reticulum Ca2+-ATPase)

The sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) is a primary target of vanadate (B1173111), leading to significant disruptions in intracellular calcium regulation. The inhibitory effects and binding characteristics are highly dependent on the oligomeric state of vanadate.

Inhibition Mechanisms by Decavanadate and Monomeric Vanadate

Both decavanadate (V10) and monomeric vanadate (V1) inhibit the activity of sarcoplasmic reticulum Ca2+-ATPase, albeit through different mechanisms and with varying potencies. Decavanadate is a more potent inhibitor of the Ca2+-ATPase than monomeric vanadate. karger.com The inhibition by decavanadate is characterized as non-competitive with respect to ATP. karger.com This suggests that decavanadate does not directly compete with ATP for its binding site. In contrast, the inhibitory effect of monomeric vanadate can be counteracted by an increase in vesicular calcium concentration. nih.gov

One proposed mechanism for the inhibitory action of decavanadate involves the oxidation of cysteine residues on the ATPase, coupled with the reduction of V(V) to V(IV). nih.gov This redox activity appears to be a key factor in its potent inhibitory effect.

The following table summarizes the inhibitory characteristics of different vanadate species on sarcoplasmic reticulum Ca2+-ATPase activity.

| Vanadate Species | IC50 Value | Type of Inhibition (with respect to ATP) |

| Decavanadate | 15 µM | Non-competitive |

| Monomeric Vanadate | 50 µM | Mixed |

Conformational State Binding Preferences of Vanadate to ATPase (E1, E1P, E2, E2P)

The SERCA pump cycles through several conformational states (E1, E1P, E2, E2P) during the transport of calcium ions. The binding affinity of vanadate species to the ATPase is critically dependent on these conformational states.

Monomeric vanadate exhibits a strong preference for the E2 and E2P conformations of the Ca2+-ATPase. karger.com It binds exclusively to the E2 conformation. nih.gov This binding traps the enzyme in a state that mimics the transition state of phosphate (B84403) hydrolysis, thereby inhibiting its function.

In stark contrast, decavanadate does not show a preference for any specific conformational state. It binds with similar affinity to all the major conformations of the ATPase: E1, E1P, E2, and E2P. karger.com This broad binding capability contributes to its potent, non-competitive inhibition of the enzyme.

The differential binding preferences are summarized in the table below.

| Vanadate Species | E1 | E1P | E2 | E2P |

| Monomeric Vanadate | No significant binding | No significant binding | Favored binding | Favored binding |

| Decavanadate | Binds | Binds | Binds | Binds |

Stoichiometry of Vanadate-Enzyme Binding

Atomic-absorption spectroscopy analysis has revealed that decavanadate binds to the sarcoplasmic reticulum Ca2+-ATPase in a 1:1 stoichiometry. karger.com This means that one molecule of decavanadate binds to one molecule of the Ca2+-ATPase enzyme. Scatchard plot analysis further confirmed this 1:1 ratio and determined a dissociation constant (Kd) of 1 µM⁻¹. karger.com

Effects on Cellular Processes and Signaling Pathways

The interaction of vanadate with calcium ATPases and other cellular components leads to widespread effects on cellular processes and signaling pathways, primarily by disrupting intracellular calcium homeostasis.

Modulation of Intracellular Calcium Homeostasis and Ion Channels (e.g., Ca2+ Release-Activated Ca2+ Channels)

Vanadate compounds can induce sustained or oscillatory elevations in intracellular calcium levels. nih.gov This is achieved, in part, by causing the depletion of inositol 1,4,5-trisphosphate (IP3)-sensitive calcium stores. nih.gov The release of calcium from these internal stores subsequently activates Ca2+ influx from the extracellular environment through Ca2+ release-activated Ca2+ (CRAC) channels. nih.gov The activation of CRAC channels by vanadate appears to be mediated by the thiol oxidation of a component in the signaling cascade. nih.gov

By inhibiting the Ca2+-pumping ATPase, vanadate effectively blocks the re-uptake of calcium into the sarcoplasmic reticulum, leading to a prolonged elevation of cytosolic calcium. nih.gov This disruption of calcium homeostasis can activate various calcium-dependent signaling pathways and cellular responses.

Interactions with Myosin and Actin: Impact on Muscle Contraction and Polymerization

Vanadate species, particularly decavanadate, have significant effects on the key proteins of muscle contraction, myosin and actin. Decameric and tetrameric vanadate species interact potently with myosin and inhibit both myosin and actomyosin ATPase activities. nih.gov The interaction of vanadate with the actomyosin complex can suppress muscle tension development. nih.gov This occurs through the formation of a stable myosin-ADP-vanadate complex, which effectively traps the myosin in a state that is weakly bound to actin, thus inhibiting the power stroke. nih.govpnas.org

Decavanadate also directly affects actin dynamics by inhibiting the polymerization of globular actin (G-actin) into filamentous actin (F-actin). nih.gov The IC50 for the inhibition of the rate and extent of G-actin polymerization by decavanadate is 68 µM and 17 µM, respectively. nih.gov Monomeric vanadate, in contrast, shows no effect on actin polymerization. nih.gov The interaction of decavanadate with G-actin is thought to stabilize the decameric form of vanadate and induce the inhibition of polymerization. nih.gov

The following table summarizes the effects of different vanadate species on actin polymerization.

| Vanadate Species | Effect on G-actin Polymerization | IC50 (Extent of Polymerization) |

| Decavanadate | Inhibition | 17 ± 2 µM |

| Monomeric Vanadate | No effect | Not applicable |